Selenocyanic acid, (4-nitrophenyl)methyl ester
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Overview
Description
Selenocyanic acid, (4-nitrophenyl)methyl ester: is a chemical compound with the molecular formula C8H6N2O2Se It is an ester derivative of selenocyanic acid and is characterized by the presence of a 4-nitrophenyl group attached to the methyl ester of selenocyanic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenocyanic acid, (4-nitrophenyl)methyl ester typically involves the reaction of selenocyanic acid with (4-nitrophenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired ester.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Selenocyanic acid, (4-nitrophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl ester derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: (4-aminophenyl)methyl ester derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Selenocyanic acid, (4-nitrophenyl)methyl ester is used as a reagent in organic synthesis, particularly in the preparation of selenium-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop selenium-based drugs. Selenium is known for its antioxidant properties, and incorporating selenium into drug molecules can enhance their therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of selenocyanic acid, (4-nitrophenyl)methyl ester involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The selenium atom in the compound can also interact with biological molecules, potentially leading to antioxidant effects and other biological activities.
Comparison with Similar Compounds
Selenocyanic acid, (4-aminophenyl)methyl ester: This compound is similar but has an amino group instead of a nitro group.
Selenocyanic acid, (4-methylphenyl)methyl ester: This compound has a methyl group instead of a nitro group.
Uniqueness: Selenocyanic acid, (4-nitrophenyl)methyl ester is unique due to the presence of both a nitro group and a selenium atom
Properties
CAS No. |
83293-39-4 |
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Molecular Formula |
C8H6N2O2Se |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6N2O2Se/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 |
InChI Key |
XZBLMSQAEGRLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Se]C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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